3,5-Difluoro-4-(1,2,4-oxadiazol-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoro-4-(1,2,4-oxadiazol-3-yl)phenol: is an aromatic compound featuring a phenol group substituted with two fluorine atoms and a 1,2,4-oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3,5-Difluoro-4-(1,2,4-oxadiazol-3-yl)phenol typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine hydrochloride under basic conditions to form the corresponding amidoxime. The amidoxime is then cyclized with an appropriate carboxylic acid derivative to yield the 1,2,4-oxadiazole ring.
Introduction of the phenol group: The phenol group can be introduced via electrophilic aromatic substitution, where the oxadiazole ring is attached to a phenol precursor.
Fluorination: The final step involves the selective fluorination of the phenol ring at the 3 and 5 positions, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods:
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones or hydroquinones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted phenols or oxadiazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: It can be used in the synthesis of polymers with specific electronic or optical properties.
Biology and Medicine:
Drug Design: The unique structure of the compound makes it a potential candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a fluorescent probe in biological assays due to its potential photoluminescent properties.
Industry:
Agriculture: The compound can be explored as a potential agrochemical for pest control or plant growth regulation.
Electronics: Its electronic properties make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism by which 3,5-Difluoro-4-(1,2,4-oxadiazol-3-yl)phenol exerts its effects depends on its application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It can interact with specific receptors, altering their conformation and modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
3,5-Difluoro-4-(1,2,4-triazol-3-yl)phenol: Similar structure but with a triazole ring instead of an oxadiazole ring.
3,5-Difluoro-4-(1,3,4-oxadiazol-2-yl)phenol: Similar structure but with a different oxadiazole isomer.
Uniqueness:
Reactivity: The specific positioning of the oxadiazole ring and fluorine atoms in 3,5-Difluoro-4-(1,2,4-oxadiazol-3-yl)phenol confers unique reactivity patterns compared to its analogs.
Applications: Its unique structure makes it particularly suitable for applications in catalysis, material science, and drug design, where specific electronic and steric properties are required.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H4F2N2O2 |
---|---|
Molekulargewicht |
198.13 g/mol |
IUPAC-Name |
3,5-difluoro-4-(1,2,4-oxadiazol-3-yl)phenol |
InChI |
InChI=1S/C8H4F2N2O2/c9-5-1-4(13)2-6(10)7(5)8-11-3-14-12-8/h1-3,13H |
InChI-Schlüssel |
WUKSOLWPHPQFGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)C2=NOC=N2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.